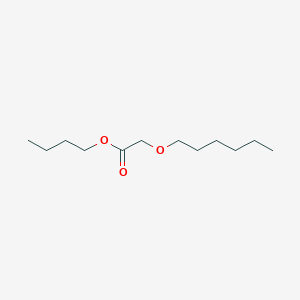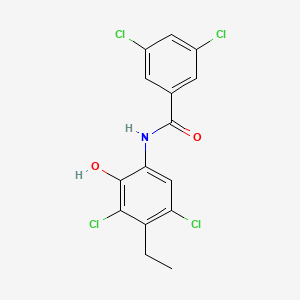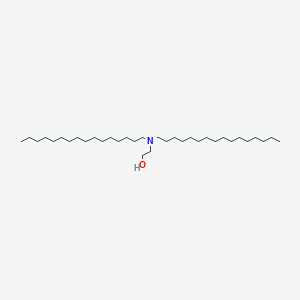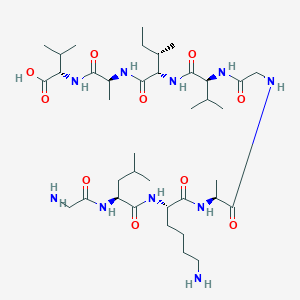
Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine is a synthetic peptide composed of nine amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of peptides.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the side chains of certain amino acids, such as the sulfur-containing methionine or cysteine residues.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with the desired amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can yield methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.
Medicine: Explored for its potential therapeutic uses, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of new materials, such as hydrogels or nanomaterials, due to its peptide-based structure.
Mecanismo De Acción
The mechanism of action of Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine depends on its specific application. In biological systems, peptides can interact with various molecular targets, such as enzymes, receptors, or cell membranes. The specific amino acid sequence of the peptide determines its binding affinity and specificity for these targets. For example, peptides can inhibit enzyme activity by binding to the active site or modulate receptor activity by mimicking natural ligands.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-leucyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine: Similar in structure but contains phenylalanine instead of lysine.
Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-phenylalanine: Similar in structure but contains phenylalanine instead of valine.
Uniqueness
Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of lysine, for example, introduces a positively charged side chain that can influence the peptide’s solubility, binding interactions, and overall stability.
Propiedades
Número CAS |
189937-17-5 |
|---|---|
Fórmula molecular |
C38H70N10O10 |
Peso molecular |
827.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C38H70N10O10/c1-11-22(8)31(37(56)43-24(10)33(52)47-30(21(6)7)38(57)58)48-36(55)29(20(4)5)46-28(50)18-41-32(51)23(9)42-34(53)25(14-12-13-15-39)45-35(54)26(16-19(2)3)44-27(49)17-40/h19-26,29-31H,11-18,39-40H2,1-10H3,(H,41,51)(H,42,53)(H,43,56)(H,44,49)(H,45,54)(H,46,50)(H,47,52)(H,48,55)(H,57,58)/t22-,23-,24-,25-,26-,29-,30-,31-/m0/s1 |
Clave InChI |
VCMBNKXWQHGCSO-DUSGBZEHSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)

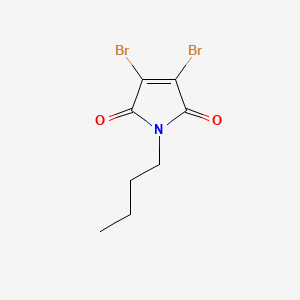
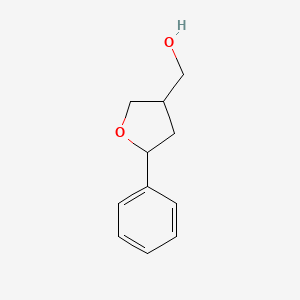

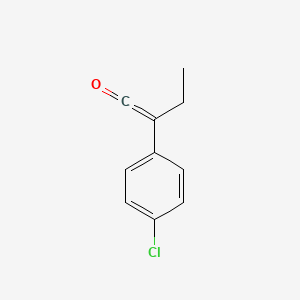
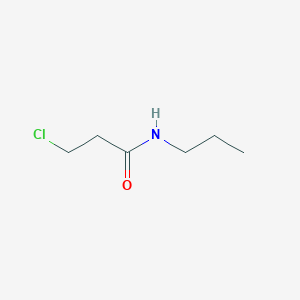
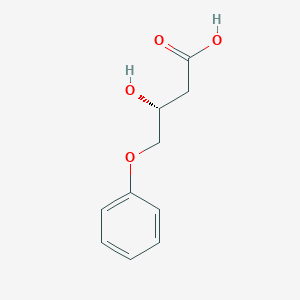
![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)

